molecular formula C30H32N2O6S B383648 METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B383648
M. Wt: 548.7g/mol
InChI Key: VCKDZRXCBSXEDA-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including hydroxyl, isopropyl, methyl, propoxy, benzoyl, oxo, pyrrol, and thiazole moieties. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE likely involves multiple steps, including the formation of the pyrrol and thiazole rings, as well as the introduction of the various substituents. Typical synthetic routes might include:

    Formation of the Pyrrol Ring: This could involve a condensation reaction between an amine and a diketone.

    Formation of the Thiazole Ring: This might involve the cyclization of a thioamide with a haloketone.

    Introduction of Substituents: Various substituents could be introduced through alkylation, acylation, and other substitution reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: Various substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds might be investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of such compounds could be explored as potential drug candidates, particularly if they exhibit significant biological activity.

Industry

In industry, these compounds might be used as specialty chemicals, catalysts, or in the development of new materials.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological activity. Generally, it might interact with various molecular targets, such as enzymes, receptors, or DNA, through binding interactions that alter the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-ethoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C30H32N2O6S

Molecular Weight

548.7g/mol

IUPAC Name

methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O6S/c1-7-14-38-22-13-12-21(15-17(22)4)25(33)23-24(20-10-8-19(9-11-20)16(2)3)32(28(35)26(23)34)30-31-18(5)27(39-30)29(36)37-6/h8-13,15-16,24,33H,7,14H2,1-6H3/b25-23+

InChI Key

VCKDZRXCBSXEDA-WJTDDFOZSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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